3-(1-Bromopropan-2-yl)pyridine
Description
3-(1-Bromopropan-2-yl)pyridine is a brominated pyridine derivative characterized by a bromopropan-2-yl substituent at the third position of the pyridine ring. Its molecular formula is C₈H₉BrN, with a molecular weight of 199.07 g/mol. The compound features a pyridine core, a six-membered aromatic ring with one nitrogen atom, and a branched bromoalkyl chain at position 2.
The bromine atom in the alkyl chain is a reactive site for nucleophilic substitution (e.g., Suzuki coupling or Grignard reactions), while the pyridine ring can participate in coordination chemistry due to its lone pair of electrons.
Properties
Molecular Formula |
C8H10BrN |
|---|---|
Molecular Weight |
200.08 g/mol |
IUPAC Name |
3-(1-bromopropan-2-yl)pyridine |
InChI |
InChI=1S/C8H10BrN/c1-7(5-9)8-3-2-4-10-6-8/h2-4,6-7H,5H2,1H3 |
InChI Key |
ZGZYIBYVPJIJBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)C1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(1-Bromopropan-2-yl)pyridine can be synthesized through several methods. One common method involves the reaction of pyridine with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For example, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Bromopropan-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of propylpyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and alkoxy derivatives of pyridine.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: Propylpyridine derivatives are formed.
Scientific Research Applications
3-(1-Bromopropan-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Bromopropan-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Bromopyridine Derivatives
Substituent Position and Reactivity
The position of bromine and additional functional groups on the pyridine ring significantly influence chemical behavior. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Bromine Position :
- Bromine at position 2 (e.g., 2-Bromo-3-methylpyridine) enhances electrophilic aromatic substitution (EAS) at adjacent positions, whereas bromine in alkyl chains (e.g., this compound) favors aliphatic substitution reactions.
- Hydroxyl groups (e.g., 3-Bromo-2-hydroxypyridine) increase solubility in polar solvents but may reduce thermal stability compared to alkyl-substituted analogs .
- Methyl groups (e.g., 2-Bromo-3-methylpyridine) donate electron density via hyperconjugation, mildly activating the pyridine ring toward EAS .
Table 2: Functional Comparison in Catalysis and Therapeutics
Key Insights:
- Catalytic Roles: Bromoalkyl pyridines like this compound participate in CO₂ fixation reactions, forming cyclic carbonates via intermediate binding to zinc-based catalysts . In contrast, piperidinylmethoxy pyridines (e.g., LSD1 inhibitors) target epigenetic enzymes, showing low-nanomolar potency in leukemia cells .
- Biological Selectivity: The presence of bulky groups (e.g., piperidine rings) in analogs improves target selectivity by preventing off-target interactions with monoamine oxidases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
